![molecular formula C20H18ClN5O2 B2956063 N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-44-3](/img/structure/B2956063.png)
N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C20H18ClN5O2 and its molecular weight is 395.85. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Research: CDK2 Inhibition
Compounds with the imidazo[2,1-c][1,2,4]triazine scaffold have been identified as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), which is a crucial target for cancer therapy . CDK2 is involved in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. This compound could be synthesized and tested for its efficacy in inhibiting CDK2, potentially offering a new avenue for cancer treatment.
Antimetabolite Activity
The pyrazolo[1,5-a]pyrimidine core, which is structurally similar to the compound’s scaffold, is known for its antimetabolite properties . Antimetabolites interfere with DNA and RNA synthesis, making them effective in treating diseases where cells are rapidly dividing, such as cancer. Research into this application could explore the compound’s potential as a chemotherapeutic agent.
Antitrypanosomal Activity
Pyrazolo[1,5-a]pyrimidines have also demonstrated antitrypanosomal activity . Trypanosomiasis, caused by Trypanosoma parasites, is a disease that affects both humans and animals. Investigating this compound’s antitrypanosomal properties could contribute to the development of new treatments for this disease.
Antischistosomal Activity
Similar compounds have shown promise in treating schistosomiasis, a parasitic disease caused by Schistosoma worms . Research into the antischistosomal activity of this compound could lead to new therapies for a disease that affects millions worldwide.
Enzyme Inhibition
The compound’s scaffold is conducive to enzyme inhibition, which is a common strategy in drug development . By inhibiting specific enzymes, it’s possible to treat a variety of diseases, including metabolic disorders and infections. Further research could identify which enzymes this compound effectively targets.
Kinase Inhibition in Cancer Therapy
The fused heterocycle present in the compound is an integral part of several kinase inhibitors . Kinases are enzymes that play a significant role in the signaling pathways of cancer cells. Inhibiting these kinases can disrupt the growth and survival of cancer cells, making this an important area of research for the compound.
Nucleoside Drug Development
Compounds with similar structures have been used in the development of nucleoside drugs, such as antiviral medications . Given the structural similarities, this compound could be explored for its potential in creating new nucleoside analogs that might inhibit viral replication.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2/c1-13-6-8-15(9-7-13)25-10-11-26-19(28)17(23-24-20(25)26)18(27)22-12-14-4-2-3-5-16(14)21/h2-9H,10-12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRSXSJKCSWUHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.